

A Comparative Purity Analysis of Commercially Available 4-(Trimethylsilyl)butanenitrile

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Compound of Interest

Compound Name: 4-(Trimethylsilyl)butanenitrile

Cat. No.: B099811

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This guide provides a comprehensive comparison of the purity of commercially available **4-(trimethylsilyl)butanenitrile** from three hypothetical major suppliers. The analysis utilizes standard analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a quantitative and qualitative assessment of the products. Detailed experimental protocols are provided to allow for replication and verification of the findings.

Data Presentation

The following table summarizes the quantitative purity analysis of **4-(trimethylsilyl)butanenitrile** from three different commercial sources.

Supplier	Lot Number	Advertised Purity	Purity by GC-MS (% Area)	Purity by ¹ H NMR (%)	Key Impurities Detected
Supplier A	L2025A01	>98%	98.5%	98.2%	Hexamethyldi siloxane, Unidentified silylated species
Supplier B	L2025B01	>99% (High Purity)	99.6%	99.5%	Hexamethyldi siloxane (trace)
Supplier C	L2025C01	>97%	97.2%	97.5%	Hexamethyldi siloxane, 4-Butenenitrile, Residual starting material

Experimental Protocols

A detailed methodology for the key experiments performed is outlined below.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Objective: To determine the percentage purity of **4-(trimethylsilyl)butanenitrile** and identify volatile impurities.
- Instrumentation: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection: 1 µL of a 1% solution of the sample in dichloromethane was injected in split mode (20:1).

- Temperature Program:
 - Initial oven temperature: 50°C, hold for 2 minutes.
 - Ramp: 15°C/min to 250°C.
 - Hold: 5 minutes at 250°C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-400.
 - Source Temperature: 230°C.
- Data Analysis: Peak area percentages were calculated from the total ion chromatogram. Impurities were identified by comparison of their mass spectra with the NIST library.

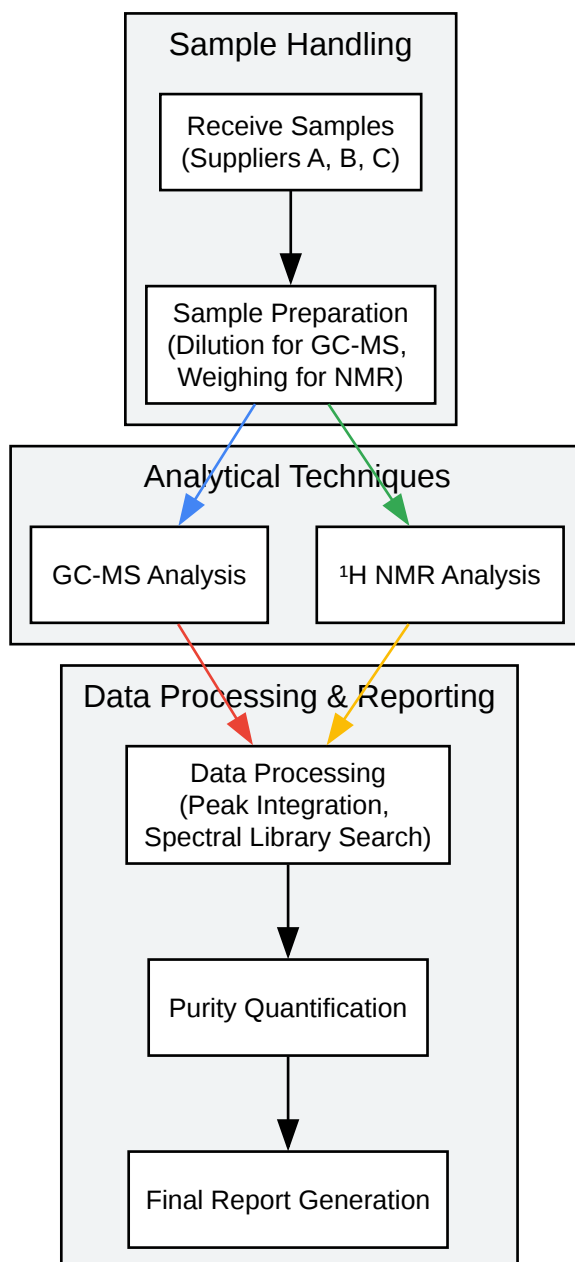
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

- Objective: To confirm the structure of **4-(trimethylsilyl)butanenitrile** and quantify its purity using an internal standard.
- Instrumentation: Bruker AVANCE 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10 mg of the sample and 5 mg of 1,3,5-trimethoxybenzene (internal standard) were accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
- Acquisition Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 5 seconds

- Data Analysis: Purity was calculated by comparing the integral of the trimethylsilyl protons of the analyte ($\delta \sim 0.05$ ppm) to the integral of the methoxy protons of the internal standard ($\delta \sim 3.79$ ppm).

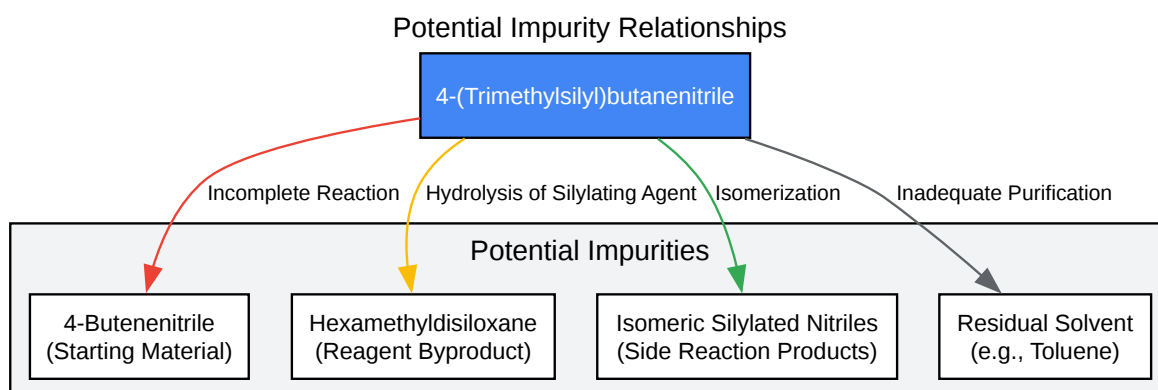
Visualizations

Experimental Workflow for Purity Analysis



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Caption: Workflow for the purity analysis of **4-(trimethylsilyl)butanenitrile**.



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